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molecular formula C11H8N2O5 B8653964 methyl 2-(4-nitro-1H-indol-3-yl)-2-oxoacetate

methyl 2-(4-nitro-1H-indol-3-yl)-2-oxoacetate

Cat. No. B8653964
M. Wt: 248.19 g/mol
InChI Key: GEFYSMKUMUGKKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07947677B2

Procedure details

Triethylsilane (13 mL, 80.6 mmol) was added to a solution of methyl (4-nitro-1H-indol-3-yl)(oxo)acetate from Step A (1.00 g, 4.03 mmol) in TFA (15 mL). After 3 h, the reaction mixture was concentrated in vacuo and the residue was purified by silica gel chromatography, eluting with a gradient of CHCl3:MeOH—100:0 to 98:2, to give the title compound. MS: m/z=237 (M+1).
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([SiH](CC)CC)C.[N+:8]([C:11]1[CH:19]=[CH:18][CH:17]=[C:16]2[C:12]=1[C:13]([C:20](=O)[C:21]([O:23][CH3:24])=[O:22])=[CH:14][NH:15]2)([O-:10])=[O:9]>C(O)(C(F)(F)F)=O>[N+:8]([C:11]1[CH:19]=[CH:18][CH:17]=[C:16]2[C:12]=1[CH:13]([CH2:20][C:21]([O:23][CH3:24])=[O:22])[CH2:14][NH:15]2)([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
13 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C(=CNC2=CC=C1)C(C(=O)OC)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of CHCl3

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C2C(CNC2=CC=C1)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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